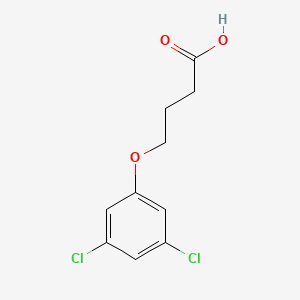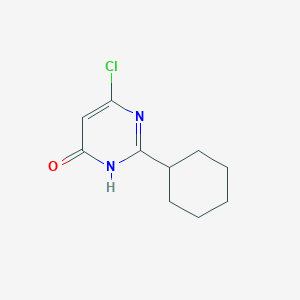
2-(Trimethylsilyl)oct-1-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)oct-1-en-3-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an octenol backbone. This compound is notable for its applications in organic synthesis, particularly as a building block for more complex molecules. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and stability, making it useful in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)oct-1-en-3-ol typically involves the reaction of oct-1-en-3-ol with a trimethylsilylating agent. One common method is the reaction with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of oct-1-en-3-ol attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsilyl)oct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of oct-1-en-3-one or oct-1-en-3-al.
Reduction: Formation of octan-3-ol.
Substitution: Formation of various substituted octenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)oct-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a building block for more complex molecules.
Biology: Studied for its role in biological systems, particularly in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)oct-1-en-3-ol involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group stabilizes the molecule by preventing unwanted reactions at the hydroxyl site. This protection allows for selective reactions at other sites of the molecule, facilitating complex synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trimethylsilyl)ethanol
- 2-(Trimethylsilyl)prop-2-en-1-ol
- 2-(Trimethylsilyl)but-2-en-1-ol
Uniqueness
2-(Trimethylsilyl)oct-1-en-3-ol is unique due to its longer carbon chain and the presence of an unsaturation at the 1-position. This structure imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to shorter-chain analogs .
Eigenschaften
CAS-Nummer |
84453-76-9 |
|---|---|
Molekularformel |
C11H24OSi |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
2-trimethylsilyloct-1-en-3-ol |
InChI |
InChI=1S/C11H24OSi/c1-6-7-8-9-11(12)10(2)13(3,4)5/h11-12H,2,6-9H2,1,3-5H3 |
InChI-Schlüssel |
JQOFNZXPJHQULI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=C)[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)


![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)


![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)



